molecular formula C10H12N4O4S B018704 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone CAS No. 1189968-86-2

2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone

Cat. No. B018704
M. Wt: 284.29 g/mol
InChI Key: ICHKWKOXWTUWKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

A similar compound, tetramethyl 1,1′-(2-[{4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]-2-[(4-methylphenyl)sulfonamido]propane-1,3-diyl)bis(1H-1,2,3-triazole-4,5-dicarboxylate), was prepared in two steps with an overall yield of 74%, demonstrating the feasibility of complex syntheses involving azido, sulfonamido, and methoxy groups (Fall et al., 2021).

Molecular Structure Analysis

The structural elucidation of related compounds is typically achieved through IR, 1D and 2D NMR experiments, and elemental analysis. These techniques provide comprehensive information on the molecular structure, including the spatial arrangement of atoms and functional groups, which is crucial for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

The chemical reactivity of compounds with azido, sulfonamido, and methoxy groups varies significantly depending on the molecular context. For instance, azides are known for their participation in cycloaddition reactions, while sulfonamides exhibit various biological activities and stability due to their sulfonyl group (Holland et al., 2002).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application in synthesis and material science. These properties are often investigated using techniques like DSC, POM, and XRD to understand the compound's behavior under different conditions.

Chemical Properties Analysis

Chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are fundamental to the compound's applications. Studies on similar compounds provide insights into their potential reactivities, such as participation in click reactions or their behavior as Michael acceptors (Das et al., 2019).

Scientific Research Applications

1. Biotransformation and Chemoenzymatic Synthesis

  • Biotransformation studies have shown that fungi like Helminthosporium species NRRL 4671 can catalyze the sulfur oxidation and carbonyl reduction of similar compounds (Holland, Ihasz, & Lounsbery, 2002).
  • Chemoenzymatic synthesis methods have been developed to create chiral β-azidoalcohols, crucial for the preparation of chiral aziridines and aminoalcohols, using similar azido ketones (Besse, Veschambre, Chěnevert, & Dickman, 1994).

2. Photomechanical Studies

  • Vinyl azides like 3-azido-1-(4-methoxyphenyl)propenone exhibit dramatic mechanical effects such as cracking or bending under UV light, releasing N2. This behavior highlights the potential of photochemical gas release in photoreactive molecular crystals (Shields et al., 2020).

3. Solid Phase Synthesis and Library Creation

  • Solid phase synthesis strategies have been employed to create libraries of compounds like d-threo-PDMP derivatives, using azido intermediates that are structurally similar (Dong et al., 2013).

4. Functional Modification of Hydrogels

  • Radiation-induced poly vinyl alcohol/acrylic acid hydrogels have been modified using amine compounds, including those structurally related to 2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone, for potential medical applications due to their enhanced biological activities (Aly & El-Mohdy, 2015).

5. Acid-Base Catalysis

  • Research into the selective oxidation of compounds similar to 1-methoxy-2-propanol, using ZnMgAl catalysts derived from hydrotalcite-like compounds, demonstrates the relevance of acid-base catalysis in synthesizing related chemicals (Cheng et al., 2008).

properties

IUPAC Name

5-(2-azidopropanoyl)-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O4S/c1-6(13-14-11)10(15)7-3-4-8(18-2)9(5-7)19(12,16)17/h3-6H,1-2H3,(H2,12,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHKWKOXWTUWKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00524857
Record name 5-(2-Azidopropanoyl)-2-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-1-(4'-methoxy-3'-sulfonamidophenyl)-1-propanone

CAS RN

1189968-86-2
Record name 5-(2-Azidopropanoyl)-2-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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